1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Catalog No.
S3382774
CAS No.
1260591-23-8
M.F
C12H21NO4
M. Wt
243.30
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carbo...

CAS Number

1260591-23-8

Product Name

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)

InChI Key

TZNCDXAIDIETKV-UHFFFAOYSA-N

SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O

The Boc group prevents these amines from reacting undesirably with other reagents in a multi-step synthesis Once the synthesis is complete, the Boc group can be removed to yield the desired amine product This is a broad application and is used in various fields like drug discovery, materials science, and chemical biology.

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.31 g/mol. It is classified as a piperidine derivative and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

There is no known mechanism of action for Boc-2-methylpiperidine-3-carboxylic acid itself. As a synthetic intermediate, it does not possess inherent biological activity. Its significance lies in its potential to be transformed into more complex molecules that may have specific biological functions.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Consult with a safety data sheet (SDS) for any closely related compounds to get a general idea of potential hazards.

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield 2-methylpiperidine-3-carboxylic acid, allowing for further functionalization of the amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable intermediates in organic synthesis.
  • Amide Formation: Reaction with amines can lead to the formation of amides, expanding its utility in synthesizing complex molecules.

These reactions make it a versatile intermediate in synthetic organic chemistry .

Several methods exist for synthesizing 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid:

  • Boc Protection: Starting from 2-methylpiperidine, the amine can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Carboxylation: The protected amine can then undergo carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid functionality.
  • Purification: The final product can be purified through recrystallization or chromatography to obtain high purity levels suitable for further applications .

1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid serves as an important intermediate in various applications:

  • Pharmaceutical Synthesis: It is utilized in the synthesis of drugs and biologically active compounds due to its structural features.
  • Research Tool: The compound is valuable in academic and industrial research for developing new chemical entities.
  • Building Block: It serves as a versatile building block for constructing more complex organic molecules .

Several compounds share structural similarities with 1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid88495-54-91.00Enantiomeric form
Methyl N-Boc-piperidine-3-carboxylate148763-41-10.97Ester derivative
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid1352882-80-40.96Spirocyclic structure
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid1015939-24-80.95Hydroxylated variant
1-Boc-4-Methylpiperidine-4-carboxylic acid189321-63-90.95Methyl substitution

These compounds highlight the uniqueness of 1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid through its specific chiral configuration and functional groups, which influence its reactivity and potential applications in medicinal chemistry .

XLogP3

1.6

Dates

Modify: 2023-08-19

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